molecular formula C12H16FNO4S B1305478 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 251097-25-3

2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid

Cat. No.: B1305478
CAS No.: 251097-25-3
M. Wt: 289.33 g/mol
InChI Key: QBRGIJYBQSSWND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of sulfoxides or sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid is primarily used in proteomics research

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying protein interactions and modifications.

    Medicine: Investigating potential therapeutic effects and mechanisms.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action for 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid is not well-documented. it is believed to interact with specific proteins or enzymes, potentially inhibiting or modifying their activity. The sulfonyl group may play a crucial role in binding to the target molecules .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRGIJYBQSSWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379194
Record name 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-25-3
Record name 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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